1-(4-amino-4-ethylpiperidin-1-yl)-2-(phenylsulfanyl)butan-1-one hydrochloride
CAS No.: 2418668-22-9
Cat. No.: VC4506634
Molecular Formula: C17H27ClN2OS
Molecular Weight: 342.93
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2418668-22-9 |
|---|---|
| Molecular Formula | C17H27ClN2OS |
| Molecular Weight | 342.93 |
| IUPAC Name | 1-(4-amino-4-ethylpiperidin-1-yl)-2-phenylsulfanylbutan-1-one;hydrochloride |
| Standard InChI | InChI=1S/C17H26N2OS.ClH/c1-3-15(21-14-8-6-5-7-9-14)16(20)19-12-10-17(18,4-2)11-13-19;/h5-9,15H,3-4,10-13,18H2,1-2H3;1H |
| Standard InChI Key | SRMOBMQPBXXYFT-UHFFFAOYSA-N |
| SMILES | CCC(C(=O)N1CCC(CC1)(CC)N)SC2=CC=CC=C2.Cl |
Introduction
1-(4-amino-4-ethylpiperidin-1-yl)-2-(phenylsulfanyl)butan-1-one hydrochloride is a chemical compound with a CAS number of 2418668-22-9. It is a hydrochloride salt of a compound that combines a piperidine ring with a phenylsulfanyl group, which is attached to a butanone backbone. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural features.
Synthesis and Availability
The synthesis of 1-(4-amino-4-ethylpiperidin-1-yl)-2-(phenylsulfanyl)butan-1-one hydrochloride involves the reaction of appropriate precursors, typically involving the formation of the piperidine ring and the introduction of the phenylsulfanyl group. This compound is available from various chemical suppliers, such as AnHorn Shop and A2B Chem, in quantities ranging from 50 mg to 1 g with a purity of 95% .
Potential Applications
While specific applications of 1-(4-amino-4-ethylpiperidin-1-yl)-2-(phenylsulfanyl)butan-1-one hydrochloride are not widely documented, compounds with similar structures are often explored in pharmaceutical research for their potential biological activities, such as receptor binding or enzyme inhibition. The presence of a piperidine ring and a phenylsulfanyl group suggests potential interactions with biological targets.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume